5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate
Overview
Description
“5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate” is a chemical compound with the CAS Number: 1620569-21-2 . It has a molecular weight of 372.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrN5.C2HF3O2/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14;3-2(4,5)1(6)7/h5,11H,1-4H2,(H2,10,12);(H,6,7) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Genotoxicity and Metabolic Activation
One study explored the genotoxicity potential of a novel 5-HT2C receptor agonist, highlighting the importance of understanding the metabolic activation pathways of such compounds. The research demonstrated that the compound was bioactivated to a reactive intermediate, leading to DNA covalent binding. This study underscores the critical examination of the genotoxicity potential of new chemical entities in drug development and the mechanisms underlying their metabolic activation (Kalgutkar et al., 2007).
Molecular Structure and Interactions
Another study focused on the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. It presented a detailed analysis of the molecular structures and intermolecular interactions controlling the molecular packing, using X-ray crystallography and DFT calculations. This research highlights the significance of molecular structure investigations in designing new compounds with desired physical and chemical properties (Shawish et al., 2021).
Receptor Antagonism
A study on the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists exemplifies the application of such compounds in developing receptor-specific drugs. This research demonstrates the process of introducing functional groups to the pyrazine template to achieve the desired biological activity, underscoring the role of chemical synthesis in drug discovery (Peng et al., 2005).
Electronic and Nonlinear Optical Properties
Research on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical (NLO) properties through DFT calculations illustrates the exploration of pyrazine analogs for potential applications in materials science. The study investigates the effects of various substituents on the electronic properties and NLO behavior of the compounds, highlighting the interdisciplinary nature of chemical research and its implications for developing advanced materials (Ahmad et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-piperazin-1-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN5.C2HF3O2/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14;3-2(4,5)1(6)7/h5,11H,1-4H2,(H2,10,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDNSSIJVCODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2N)Br.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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